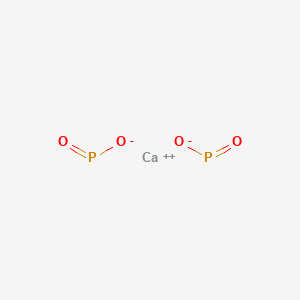

Calciumphosphinat

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Calciumphosphinat refers to a class of compounds that include calcium and phosphorus-containing ligands or groups. These compounds are of significant interest due to their potential applications in biomaterials, catalysis, and materials science. The term "this compound" is not a standard chemical nomenclature, but for the purpose of this analysis, it will encompass various calcium compounds with phosphorus-containing ligands, such as amorphous calcium phosphates (ACPs), calcium polyphosphates, and calcium phosphonates.

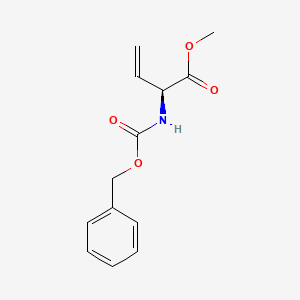

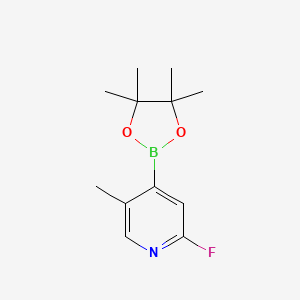

Synthesis Analysis

The synthesis of calcium phosphorus-containing compounds varies depending on the specific compound being produced. Amorphous calcium phosphates can be synthesized by rapidly mixing aqueous solutions containing Ca(2+) and PO₄³⁻ ions, among other techniques . A novel polymorph of calcium polyphosphate, γ-Ca(PO₃)₂, was synthesized using flux methods at 250 °C . Calcium tetraphosphonate was hydrothermally synthesized from CaCl₂ and a specific tetramethylphosphono-aminomethyl-benzylamine . Hydroxyapatite, a well-known calcium phosphate, can be synthesized by reacting phosphoric acid with calcium carbonate in water suspension . Calcium complexes with imino-phosphinanilido chalcogenide ligands were synthesized by reacting the corresponding protio-ligand with potassium bis(trimethylsilyl)amide and calcium iodide .

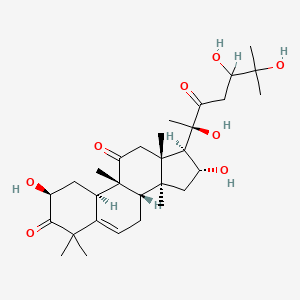

Molecular Structure Analysis

The molecular structures of these calcium compounds are diverse. ACPs lack long-range ordering of atomic positions, resembling a glass-like physical state . The structure of γ-Ca(PO₃)₂ features layers of helical polyphosphate chains separated by calcium ions . Calcium tetraphosphonate has a two-dimensional net of 8-rings formed by alternating corner-linked CaO₆- and PO₃C-polyhedra, connected by xylenediamine groups to form a porous pillared structure . Calcium phenylphosphonate consists of a layered structure with an inorganic framework of CaO₈ polyhedra .

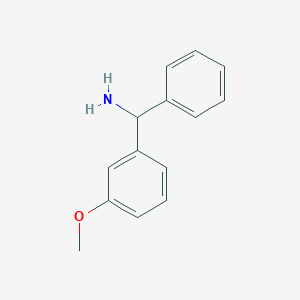

Chemical Reactions Analysis

Calcium phosphorus-containing compounds can undergo various chemical reactions. ACPs are thermodynamically unstable and tend to transform into crystalline calcium orthophosphates, mainly apatites . The calcium complex [{2-NC(Ph)NArC₆H₄CHNAr}Ca{N(SiMe₃)₂}(THF)] catalyzes the intermolecular hydrophosphination of alkenes and alkynes . Calcium complexes with imino-phosphinanilido chalcogenide ligands are used as precatalysts for the heterofunctionalisation of styrene .

Physical and Chemical Properties Analysis

The physical and chemical properties of calcium phosphorus-containing compounds are key to their applications. ACPs are bioactive and have been exploited to prepare bone substitutes, coatings, and cements for orthopedic applications, as well as composites for dental applications . The γ-Ca(PO₃)₂ polymorph is stable up to 690 °C . Calcium tetraphosphonate shows reversible adsorption of crystal water at room temperature and structural stability up to 290 °C . Hydroxyapatite synthesized from calcium carbonate and orthophosphoric acid has been used for environmental applications such as heavy metal ion removal from waste streams . Calcium phenylphosphonate is stable up to 300 °C and undergoes thermal decomposition and phase transitions above this temperature .

Scientific Research Applications

1. Bone Diseases and Calcium Metabolism

Calciumphosphinat, as a bisphosphonate, has profound effects on calcium metabolism and is majorly used for treating bone diseases associated with excessive resorption. Its applications extend to diseases like Paget's disease of bone, osteoporosis, myeloma, and bone metastases. Bisphosphonates, being structural analogs of inorganic pyrophosphate, are resistant to breakdown and selectively adsorb to mineral surfaces in bones, affecting osteoclast activity. This includes interference with various biochemical processes like ATP-dependent intracellular enzymes and inhibition of key enzymes in the mevalonate pathway, crucial for posttranslational modification of proteins (Russell, 2007).

2. Pharmacology and Mechanism of Action

The bisphosphonates, including this compound, are chemically stable analogs of inorganic pyrophosphate. They are known for their remarkable potency in inhibiting bone resorption. The presence of a nitrogen atom in bisphosphonates is essential for maximal activity. These compounds play a significant role in treating Paget's disease by affecting bone cells, particularly the more potent compounds (Russell, Rogers, Frith, Luckman, Coxon, Benford, Croucher, Shipman, Fleisch, 1999).

3. Impact on Cellular and Molecular Levels

Bisphosphonates target calcium ions and thus have a high affinity for bone mineral, affecting osteoclast function. Nitrogen-containing bisphosphonates act by inhibiting farnesyl diphosphate synthase in the mevalonate pathway, which is crucial for cellular function and potentially has antitumor effects. This inhibition is pivotal in understanding the molecular mechanisms by which these compounds affect bone resorption and their possible direct effects on other cell types, such as tumor cells (Roelofs, Thompson, Gordon, Rogers, 2006).

Mechanism of Action

Target of Action

Calciumphosphinat primarily targets the calcium and phosphate regulation within the human body . These minerals are essential for maintaining nerve communication, muscle function, and the formation and restoration of bones . The regulation of calcium and phosphate results from the interactions of three hormones: parathyroid hormone, calcitonin, and vitamin D .

Mode of Action

This compound interacts with its targets by providing a source of calcium and phosphate ions . The phosphate ions in calcium phosphate likely react with hydrochloric acid in the stomach to neutralize the pH . In systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis .

Biochemical Pathways

This compound affects the biochemical pathways related to calcium and phosphate regulation. The phosphate ions in calcium phosphate likely react with hydrochloric acid in the stomach to neutralize the pH . In toothpaste and in systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis . The regulation of calcium and phosphate results from the interactions of three hormones: parathyroid hormone, calcitonin, and vitamin D .

Pharmacokinetics (ADME Properties)

It is known that calcium phosphate reacts with acid in the stomach to raise the ph . In toothpaste and systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis

Result of Action

The molecular and cellular effects of this compound’s action involve the provision of calcium and phosphate ions, which are essential for various biological processes. These ions play a crucial role in intracellular signaling, membrane integrity, and skeletal biomineralization . Calcium ions, for instance, are involved in muscle contraction, cell death, transmission of nerve impulses, cell differentiation, enzyme activation, and immune response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Physiological conditions such as pregnancy, infancy, menopause, old age, hormones, growth factors associated with calcium metabolism, diseases limiting its absorption, and intestinal microbiota are among the endogenous factors . Exogenous factors include dietary modifications with particular nutrients and pharmacological treatment . These factors can affect the bioavailability and effectiveness of this compound in the body.

Safety and Hazards

Future Directions

Calcium phosphate is a kind of eco-friendly biodegradable material chemically similar to human hard tissue like bone and teeth and is highly biocompatible . Calcium phosphate nanoparticles represent promising materials for use as non-viral vectors for gene therapy in bone tissue engineering applications due to their many favorable properties, including biocompatibility, osteoinductivity, osteoconductivity, and strong affinity for binding to nucleic acids .

properties

InChI |

InChI=1S/Ca.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;;/p-2 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITFOGPYONJRNO-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P=O.[O-]P=O.[Ca+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaO4P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052531 |

Source

|

| Record name | Calcium phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7789-79-9 |

Source

|

| Record name | Calcium phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3029696.png)

![6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B3029706.png)